molecular formula C22H15ClN4O4 B2596979 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 904267-16-9

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2596979
CAS No.: 904267-16-9
M. Wt: 434.84
InChI Key: NSAHRSRRNFODOB-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative offered for research purposes. This compound is part of a class of 1,2,3-trisubstituted indolizines that have demonstrated significant promise in early-stage scientific research, particularly in the fields of medicinal chemistry and infectious disease. Research Applications and Potential Value: Scientific studies on closely related indolizine carboxamide analogues have revealed potent anti-tubercular activity . Such compounds have been screened in vitro against both susceptible (H37Rv) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis , with some exhibiting promising minimum inhibitory concentration (MIC) values . Molecular docking studies suggest that the mechanism of action for these indolizine derivatives may involve inhibition of key bacterial enzymes like enoyl-acyl carrier protein reductase (InhA), a validated drug target, positioning them as potential candidates for novel multi-targeting agents to combat drug-resistant tuberculosis . Furthermore, structural analogues sharing the indolizine core have been investigated for anticancer properties , showing cytotoxic effects and the ability to induce apoptosis in various cancer cell lines . The specific substitution pattern on the indolizine core—featuring a 2-chlorophenyl carboxamide group and a 3-nitrobenzoyl moiety—is designed to explore structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Handling and Usage: This product is intended for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-15-8-1-2-9-16(15)25-22(29)18-17-10-3-4-11-26(17)20(19(18)24)21(28)13-6-5-7-14(12-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAHRSRRNFODOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amino group.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Synthesis of Indolizine Derivatives

Indolizines are a class of heterocyclic compounds that have garnered attention for their biological activities. The synthesis of indolizine derivatives, including 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, can be achieved through various methods:

  • Aminocatalyzed Reactions : A recyclable stereoauxiliary aminocatalyzed strategy has been reported for synthesizing indolizines. This method allows for the efficient formation of value-added indolizine derivatives in one-pot reactions, utilizing acetic acid as a catalyst .
  • Transition Metal-Free Synthesis : Recent advancements include metal-free synthesis techniques that employ domino reactions, enabling the formation of functionalized indolizines with good yields. This approach is particularly useful for synthesizing compounds with complex structures .

Biological Activities

The compound exhibits several promising biological activities that make it a candidate for further research:

  • Anticancer Activity : Indolizine derivatives have been studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : There is evidence suggesting that indolizines possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antimicrobial agents .
  • Kinase Inhibition : Some indolizine derivatives have been identified as inhibitors of specific kinase proteins, which are crucial targets in cancer therapy. This aspect highlights their potential utility in the development of targeted cancer therapies .

Material Science Applications

Indolizine derivatives are also being explored for their applications in material science:

  • Fluorescent Probes : The unique structural properties of indolizines allow them to be used as fluorescent probes in biochemical assays. Their ability to fluoresce under UV light makes them suitable for detecting biomolecules in various applications .
  • Optoelectronic Materials : Due to their electronic properties, certain indolizine derivatives are being investigated as materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyMethodologyFindings
Aminocatalyzed synthesisDeveloped a one-pot reaction yielding high amounts of indolizine derivatives, showcasing efficiency and recyclability.
Kinase inhibition assaysDemonstrated that certain indolizines effectively inhibit kinase activity, suggesting potential in cancer treatment.
Fluorescent probe applicationUtilized indolizines as probes for biomolecule detection, achieving significant fluorescence intensity.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent on Amide Nitrogen Substituent on Indolizine C3 Molecular Formula Molecular Weight CAS Number
2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (Target) 2-Chlorophenyl 3-Nitrobenzoyl Not explicitly provided Inferred ~448 Not available
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 2-Chlorophenyl 4-Methoxybenzoyl C23H18ClN3O3 419.87 903315-26-4
2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide 5-Chloro-2-methylphenyl 4-Nitrobenzoyl C23H17ClN4O4 448.86 905778-51-0
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 4-Ethylphenyl 3-Nitrobenzoyl C24H20N4O4 428.44 904266-83-7

Key Structural and Functional Insights:

Substituent Position Effects :

  • The 3-nitrobenzoyl group in the target compound and enhances electrophilicity compared to the 4-methoxybenzoyl group in , which is electron-donating. This difference may affect binding affinity in enzyme inhibition studies .
  • The 2-chlorophenyl substituent in the target compound and provides steric hindrance and lipophilicity, whereas the 4-ethylphenyl group in increases hydrophobicity .

The 4-nitrobenzoyl group in vs. 3-nitrobenzoyl in the target compound alters the spatial orientation of the nitro group, which could influence π-π stacking interactions in protein binding .

Synthetic Challenges :

  • highlights the importance of 4-nitrobenzoyl chloride in synthesizing nitro-substituted analogs. The reactivity of this intermediate may vary with substitution patterns (e.g., 3-nitro vs. 4-nitro), affecting reaction yields .

Research Findings and Limitations

  • Spectroscopic Characterization: Analogous compounds (e.g., ) were characterized using NMR, UV, and mass spectrometry, confirming structural integrity.
  • Bioactivity Data: No direct bioactivity data are available for the target compound.
  • Knowledge Gaps: The absence of solubility, stability, and toxicity data limits a comprehensive comparison. Further studies are needed to correlate substituent effects with pharmacokinetic profiles.

Biological Activity

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN4O4C_{22}H_{17}ClN_{4}O_{4}, with a molecular weight of approximately 448.86 g/mol. Its structure features an indolizine core, which is significant in pharmacology due to its diverse biological properties.

Property Value
Molecular FormulaC22H17ClN4O4
Molecular Weight448.86 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indolizine Core : Achieved through cyclization reactions using suitable precursors.
  • Introduction of the Amino Group : Done via amination reactions.
  • Attachment of the Chlorophenyl Group : Accomplished through substitution reactions.
  • Addition of the Nitrobenzoyl Group : Involves acylation reactions using nitrobenzoyl chloride.
  • Formation of the Carboxamide Group : Achieved through amidation reactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related indole derivatives possess cytotoxic effects against various cancer cell lines.

  • In vitro studies have demonstrated that certain indole derivatives can reduce cell viability in malignant brain tumor cells, with IC50 values as low as 0.33 μM .
  • The mechanism may involve the inhibition of specific signaling pathways or direct interaction with cellular components, leading to apoptosis.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : Potentially acts on cannabinoid receptors (CB1 and CB2), influencing cell signaling pathways related to cancer progression.
  • DNA Interaction : Possible intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of indolizine derivatives in cancer treatment:

  • Study on Malignant Brain Tumors : An evaluation of various indole derivatives showed promising results in reducing tumor growth in vitro, indicating that structural modifications can enhance biological activity .
  • Anticancer Mechanisms : Research has suggested that these compounds may trigger caspase-dependent and independent apoptosis pathways, showcasing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Indolizine core formation : Cyclocondensation of pyridinium salts (e.g., 4-amino-1-(2-aryl-2-oxoethyl)pyridinium bromide) with propiolate esters under basic conditions (K₂CO₃ in DMF) .

Functionalization : Nitrobenzoyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

Amide coupling : The 2-chlorophenyl group is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Characterization : Intermediates are validated via ¹H/¹³C NMR (δ 7.3–9.5 ppm for aromatic protons, δ 160–190 ppm for carbonyl carbons), IR (C=O stretch at ~1680 cm⁻¹), and HRMS .

Q. How can researchers optimize reaction yields when scaling up indolizine-carboxamide synthesis?

  • Methodological Answer : Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict moisture control .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for nitro reduction) improve regioselectivity .
  • Purification : Column chromatography with gradients of hexane:ethyl acetate (7:3 to 1:1) resolves nitrobenzoyl regioisomers, which differ by Rf values (ΔRf ≈ 0.1–0.3) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (6.6–9.5 ppm), nitro group deshielding (C=O at ~188 ppm), and amide NH₂ signals (broad singlet at ~6.5 ppm) .
  • UV-Vis : Strong absorbance at λmax ~290 nm (π→π* transitions in nitrobenzoyl groups) .
  • X-ray crystallography : ORTEP-3 software can model the indolizine core’s planarity and nitro group orientation (dihedral angle <10°) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for regioisomeric byproducts?

  • Methodological Answer :

  • DFT calculations : Compare experimental vs. computed NMR shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest incorrect regioisomer assignments .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O nitro contacts) to distinguish between ortho/meta-nitrobenzoyl isomers .

Q. What strategies mitigate competing side reactions during the acylation of the indolizine core?

  • Methodological Answer :

  • Protecting groups : Temporarily shield the amino group with Boc (tert-butyloxycarbonyl) to prevent unwanted nucleophilic attack during nitrobenzoylation .
  • Low-temperature kinetics : Perform reactions at –20°C to suppress polymerization of nitrobenzoyl chloride intermediates .
  • In situ monitoring : Use ReactIR to track acyl chloride consumption (C=O peak at ~1800 cm⁻¹) and adjust stoichiometry dynamically .

Q. How do solvent polarity and substituent effects influence the compound’s bioactivity in enzymatic assays?

  • Methodological Answer :

  • QSAR modeling : Correlate logP values (computed via ChemDraw) with IC₅₀ data for target enzymes (e.g., COX-2 inhibition). A logP ~3.5 maximizes membrane permeability .
  • Solvent screening : DMSO (>5% v/v) may denature proteins, so use PBS/EtOH (1:1) for in vitro assays. Confirm activity via dose-response curves (R² >0.95) .

Q. What experimental designs address discrepancies between in vitro and in vivo antioxidant activity data?

  • Methodological Answer :

  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., nitro reduction to amine) that alter redox activity in vivo .
  • Probing ROS mechanisms : Compare DPPH scavenging (IC₅₀ ~20 μM) with SOD mimetic activity in murine models. A >50% divergence suggests off-target effects .

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